molecular formula C12H17NO2 B2371711 Ethyl 2-amino-3-(3-methylphenyl)propanoate CAS No. 603944-31-6

Ethyl 2-amino-3-(3-methylphenyl)propanoate

Cat. No.: B2371711
CAS No.: 603944-31-6
M. Wt: 207.273
InChI Key: NPSYCLHHTUNXOD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(3-methylphenyl)propanoate is an organic compound that belongs to the class of amino acid esters. This compound is characterized by the presence of an ethyl ester group, an amino group, and a substituted phenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-(3-methylphenyl)propanoate typically involves the esterification of 2-amino-3-(3-methylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of 2-amino-3-(3-methylphenyl)propanoic acid and ethanol into the reactor, along with the acid catalyst. The product is then purified through distillation and recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amino esters.

Scientific Research Applications

Ethyl 2-amino-3-(3-methylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(3-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved in its mechanism of action include amino acid metabolism and ester hydrolysis.

Comparison with Similar Compounds

  • Ethyl 2-amino-3-(2-methylphenyl)propanoate
  • Ethyl 2-amino-3-(4-methylphenyl)propanoate
  • Ethyl 2-amino-3-(3-chlorophenyl)propanoate

Comparison: Ethyl 2-amino-3-(3-methylphenyl)propanoate is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.

Biological Activity

Ethyl 2-amino-3-(3-methylphenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Molecular Formula : C12H17NO2
  • Molecular Weight : 205.27 g/mol

The compound features an ethyl ester group, an amino group, and a 3-methylphenyl substituent, which contribute to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules such as enzymes and receptors. The amino group can form hydrogen bonds, enhancing binding affinity to active sites on target proteins. Additionally, the hydrophobic character of the 3-methylphenyl group facilitates interactions with lipid membranes and hydrophobic pockets in proteins.

Enzyme Interaction

Research indicates that this compound can modulate the activity of various enzymes. For instance, it has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways, which may have implications for drug development.

Antimicrobial Properties

The compound has shown promising antimicrobial activity in preliminary studies. It was evaluated against several bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics, suggesting its potential as a therapeutic agent .

Anticancer Activity

In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, compounds related to this structure showed IC50 values in the low micromolar range against HeLa cells, indicating strong antiproliferative activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits specific metabolic enzymes
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerIC50 values < 10 µM against HeLa cells

Case Study: Anticancer Activity

A study conducted on a series of analogs derived from this compound demonstrated significant anticancer properties. The compounds were tested against various cancer cell lines, revealing that modifications in the structure could enhance potency. For example, a derivative with a fluorine atom exhibited an IC50 value of 5 µM against MDA-MB-231 breast cancer cells, highlighting the importance of structural optimization in drug design .

Properties

IUPAC Name

ethyl 2-amino-3-(3-methylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)8-10-6-4-5-9(2)7-10/h4-7,11H,3,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPSYCLHHTUNXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC(=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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